(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Comprehensive Technical Guide
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral building block crucial in the field of organic synthesis and medicinal chemistry. As a derivative of phenethylamine, it incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of its amino functionalities. This strategic protection allows for selective reactions at the free amine, making it a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceutical agents. The presence of the stereocenter and the phenyl group provides a versatile scaffold for creating a diverse range of bioactive compounds.
Core Chemical Properties
The fundamental chemical and physical properties of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [1] |
| CAS Number | 137102-30-8 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | 84-86°C at 46.5 Pa (for a related compound) | [2] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C1=CC=CC=C1 | [1] |
| InChIKey | IJALRZPKODHZOR-LLVKDONJSA-N | [1] |
Spectroscopic and Analytical Data
Characterization of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), the methine proton adjacent to the phenyl group and carbamate (a multiplet), and the methylene protons of the ethylamine backbone. The protons on the nitrogens will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm). The carbonyl carbon of the carbamate will appear around 155-156 ppm. Aromatic carbons will resonate in the 125-140 ppm region.
High-Performance Liquid Chromatography (HPLC)
Purity and enantiomeric excess are typically determined by HPLC. Chiral columns are necessary for resolving the enantiomers.
Typical Experimental Protocol for Chiral HPLC Analysis:
-
System: Agilent 1290 Infinity II UHPLC or similar.[4]
-
Column: A chiral stationary phase column, such as one based on a tert-butylcarbamoylquinine selector (QN-AX) or a zwitterionic selector (ZWIX(+)).[4]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid is commonly used for reverse-phase separation of carbamates.[5] The exact gradient and composition must be optimized for the specific column and compound.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 262 nm).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 237.16.
Synthesis and Purification
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is typically synthesized by the protection of one of the amino groups of (S)-1-phenyl-1,2-ethanediamine. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O).
General Synthesis Protocol
This protocol describes a general method for the mono-Boc protection of a diamine.
-
Dissolution: Dissolve (S)-1-phenyl-1,2-ethanediamine in a suitable solvent such as dioxane or a mixture of dioxane and water.[2]
-
Base Addition: Add a mild base, such as magnesium oxide or sodium bicarbonate, to the solution to act as an acid scavenger.[2]
-
Reagent Addition: Cool the mixture in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over a period of 20-30 minutes.[2] Using a slight excess of the diamine can favor mono-protection.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove any inorganic solids.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine.
-
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether to isolate the desired mono-protected product.
Caption: Synthesis and Purification Workflow.
Applications in Drug Development and Research
The primary role of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is as a chiral intermediate in multi-step organic synthesis. The carbamate group is a stable and effective protecting group for amines, which is crucial in modern drug design.[6][7]
-
Chiral Building Block: The defined stereochemistry at the C1 position makes it an ideal starting material for the asymmetric synthesis of more complex molecules.
-
Amine Protection: The Boc group protects the secondary amine, allowing chemical transformations to be performed selectively on the primary amine or other parts of the molecule. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later stage of the synthesis.[6]
-
Peptidomimetics: Its structure resembles that of a modified amino acid, making it a useful component in the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity.
-
Ligand Synthesis: The phenethylamine scaffold is common in many biologically active compounds and receptor ligands. This compound serves as a precursor for the synthesis of novel ligands for various biological targets.
Caption: Logical flow of synthetic utility.
Safety and Handling
-
Hazard Classification: Similar compounds are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]
References
- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 4. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
